O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organonitrogen compounds. The compound's molecular formula is documented as C₇H₁₂Cl₂N₂O, with a molecular weight of 211.08898 grams per mole. The structural identification reveals a pyridine ring substituted at the 2-position with an ethyl chain terminating in a hydroxylamine group, with the entire molecule stabilized as a dihydrochloride salt.
Chemical databases present some variation in the assigned Chemical Abstracts Service registry numbers for this compound. Primary sources indicate the Chemical Abstracts Service number as 153502-26-2, while alternative registrations show 1187929-66-3. This discrepancy likely reflects different salt forms or hydration states of the same basic molecular structure. The compound exhibits hygroscopic properties typical of hydroxylamine derivatives, necessitating careful storage and handling protocols in laboratory environments.
The three-dimensional molecular geometry positions the pyridine nitrogen atom in a configuration that allows for potential coordination chemistry applications. The hydroxylamine functionality provides both nucleophilic and electrophilic reaction sites, contributing to the compound's versatility in synthetic applications. The dihydrochloride salt formation enhances water solubility compared to the free base form, making it more practical for aqueous synthetic procedures.
Historical Development of Hydroxylamine-Pyridine Hybrid Compounds
The historical development of hydroxylamine-pyridine hybrid compounds traces back to fundamental discoveries in nineteenth-century organic chemistry. Hydroxylamine itself was first prepared as hydroxylammonium chloride in 1865 by German chemist Wilhelm Clemens Lossen, who developed the synthesis through reaction of tin and hydrochloric acid in the presence of ethyl nitrate. The pure form of hydroxylamine was subsequently isolated in 1891 by Dutch chemist Lobry de Bruyn and French chemist Léon Maurice Crismer.
The integration of hydroxylamine functionality with pyridine derivatives emerged from parallel developments in heterocyclic chemistry during the late nineteenth and early twentieth centuries. Pyridine chemistry gained prominence following the discovery of picoline by Anderson in 1846, though structural elucidation required additional decades of investigation by Wilhelm Korner and James Dewar. The synthesis of oxime-substituted pyridines became established as researchers recognized the potential for creating bifunctional molecules combining the coordination chemistry of pyridines with the reactivity of hydroxylamine derivatives.
Modern synthetic approaches to hydroxylamine-pyridine hybrids have evolved significantly from these early preparations. Contemporary methods utilize sophisticated coupling reactions and protection strategies to achieve regioselective substitution patterns. Research has demonstrated that oxime-substituted pyridine ligands can be prepared in good yields by allowing suitably substituted pyridines to react with hydroxylamine under controlled conditions. These synthetic advances have enabled the preparation of structurally diverse compounds, including this compound, through methodologies that provide superior control over molecular architecture compared to historical synthetic approaches.
The development trajectory of these hybrid compounds reflects broader trends in synthetic organic chemistry toward functional group compatibility and molecular complexity. The dihydrochloride salt formation represents a practical advancement that addresses the inherent instability challenges associated with free hydroxylamine compounds while maintaining chemical reactivity for subsequent transformations.
Position Within Modern Organonitrogen Chemistry
This compound occupies a significant position within the contemporary landscape of organonitrogen chemistry, representing an advanced example of polyfunctional molecular design. The compound embodies the modern approach to creating molecules that incorporate multiple nitrogen-containing functionalities with complementary chemical properties. This design philosophy has become increasingly important in developing specialized reagents for synthetic organic chemistry and coordination chemistry applications.
The compound's structural features align with current trends in heterocyclic chemistry that emphasize the creation of bifunctional ligands capable of exhibiting both coordination behavior and nucleophilic reactivity. Research has shown that pyridine derivatives serve as essential building blocks in numerous biological systems and pharmaceutical compounds, making hybrid structures like this compound particularly valuable for medicinal chemistry investigations. The hydroxylamine functionality contributes additional synthetic versatility through its well-established reactivity in oxime formation and various cyclization reactions.
Current applications of similar hydroxylamine-pyridine hybrid compounds demonstrate their utility in crystal engineering applications, where the combination of hydrogen bonding capabilities and coordination chemistry enables the construction of complex supramolecular assemblies. The oxime functionality in related compounds has proven particularly effective in generating extended network structures through hydrogen bonding interactions, with the pyridine nitrogen atoms serving as additional coordination sites for metal centers.
The position of this compound within modern synthetic methodology reflects the increasing sophistication of organonitrogen compound design. Recent advances in pyridine synthesis, including methods utilizing oximes and alkynes through rhodium catalysis, demonstrate the continued evolution of synthetic approaches that enable access to complex nitrogen-containing structures. The compound represents a convergence of classical hydroxylamine chemistry with contemporary heterocyclic synthesis, positioning it as a valuable intermediate for advanced synthetic transformations.
| Chemical Classification | Characteristics | Applications |
|---|---|---|
| Polyfunctional Organonitrogen Compound | Contains pyridine and hydroxylamine moieties | Synthetic intermediate, coordination chemistry |
| Heterocyclic Derivative | Six-membered aromatic nitrogen heterocycle | Crystal engineering, supramolecular chemistry |
| Bifunctional Ligand | Multiple coordination and hydrogen bonding sites | Metal complex formation, extended networks |
| Salt Form Stabilized Compound | Enhanced stability and solubility | Laboratory synthesis, reaction medium compatibility |
Properties
IUPAC Name |
O-(2-pyridin-2-ylethyl)hydroxylamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-10-6-4-7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNJYAIZRQUCSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCON.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Haloethylpyridine Intermediates
A primary route involves reacting 2-(2-haloethyl)pyridine with hydroxylamine under basic conditions. For example:
-
Synthesis of 2-(2-chloroethyl)pyridine :
-
Substitution with Hydroxylamine :
-
Salt Formation :
Key Considerations:
Reductive Amination of Pyridine Aldehyde Derivatives
An alternative approach employs reductive amination to introduce the hydroxylamine moiety:
-
Oxime Formation :
-
2-Pyridinecarbaldehyde reacts with hydroxylamine hydrochloride to form 2-pyridinecarbaldehyde oxime .
-
-
Reduction to Hydroxylamine :
-
Salt Precipitation :
-
Acidification with HCl yields the dihydrochloride form.
-
Challenges:
Oxidation-Alkylation Sequential Methodology
Building on pyridine N-oxide chemistry:
-
Pyridine N-Oxide Synthesis :
-
2-Ethylpyridine is oxidized with 3-chloroperoxybenzoic acid (mCPBA) to form N-oxide.
-
-
Nucleophilic Functionalization :
-
The activated N-oxide undergoes substitution with trimethylsilyl cyanide (TMSCN) at the ethyl group’s β-position.
-
-
Hydroxylamine Introduction :
-
Hydrolysis of the nitrile intermediate followed by hydroxylamine coupling yields the target compound.
-
Comparative Analysis of Methods
*Note: Yields inferred from analogous reactions due to limited direct data.
Critical Process Parameters
Solvent Selection
Temperature Control
Acidification Protocol
Industrial-Scale Considerations
Scientific Research Applications
O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study various biological processes.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It may also interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Pyridine vs. Aryl Substituents : The pyridinylethyl group introduces a nitrogen heterocycle, enabling coordination with metal ions or participation in hydrogen bonding. This contrasts with methoxy-substituted analogues (e.g., 4h, 4d), which rely on electron-donating groups to modulate reactivity .
- Salt Forms : The dihydrochloride form of the target compound likely improves aqueous solubility compared to neutral hydroxylamines (e.g., 4h, 4d), similar to O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride, which exhibits a high melting point (161–163°C) due to ionic interactions .
- Electronic Effects : Trifluoroethyl (electron-withdrawing) and trimethylsilyl (hydrophobic) substituents alter solubility and stability. The pyridinylethyl group may offer intermediate polarity, balancing solubility and membrane permeability .
Spectroscopic and Analytical Data
- NMR : Pyridine protons in the target compound would resonate downfield (δ 7.5–8.5 ppm) compared to methoxybenzyl analogues (δ 6.5–7.5 ppm for aromatic protons) .
- MS-ESI : The dihydrochloride form would exhibit a molecular ion peak at m/z 228.1 (base) + 72.9 (HCl), distinct from neutral hydroxylamines (e.g., 4h: m/z 154) .
Biological Activity
O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride is a chemical compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
This compound features a hydroxylamine functional group attached to a pyridine moiety. The synthesis typically involves multi-step organic reactions that yield this compound in a form that is soluble in aqueous environments, enhancing its reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Activity : The hydroxylamine group acts as a nucleophile, allowing the compound to participate in various chemical reactions that modify biological molecules.
- Enzyme Interaction : Studies indicate that the compound interacts with specific enzymes and receptors, influencing their activity. This interaction is critical for its potential therapeutic effects.
- Antioxidant Properties : Hydroxylamines are known for their ability to act as antioxidants, providing protective effects against oxidative stress in biological systems.
Biological Activities
Research highlights several significant biological activities associated with this compound:
- Antimicrobial Activity : The compound exhibits antimicrobial properties, showing efficacy against various pathogens associated with infections, including those related to sepsis.
- Antioxidant Effects : It has been noted for its ability to mitigate oxidative stress, which is crucial in many pathological conditions.
- Potential Therapeutic Applications : Its interactions with biological targets suggest possible uses in treating infectious diseases and other conditions influenced by oxidative damage.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound. Below are notable findings:
Q & A
Q. What are the standard synthetic routes for O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride?
- Methodological Answer : The compound can be synthesized via:
- Nucleophilic substitution : Reacting 2-pyridin-2-YL-ethyl halides with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) in polar solvents like ethanol or methanol .
- Reduction of nitro precursors : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Zn/HCl) of nitro intermediates to hydroxylamine derivatives .
- Key considerations : Use anhydrous solvents and monitor reaction progress via thin-layer chromatography (TLC) to minimize side reactions .
Q. How is this compound characterized structurally?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm the pyridinyl, ethyl, and hydroxylamine moieties. For example, the pyridinyl protons appear as multiplets in δ 7.5–8.5 ppm .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
- Elemental analysis : Validate C, H, N, and Cl content .
Q. What are the recommended storage conditions for this compound?
- Methodological Answer : Store in airtight, amber-glass containers under inert gas (e.g., argon) at -20°C to prevent oxidation and hydrolysis. Desiccants (e.g., silica gel) should be used to avoid moisture absorption .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Temperature control : Maintain 0–5°C during exothermic steps (e.g., nitro reduction) to suppress side reactions .
- Solvent selection : Use dimethylformamide (DMF) for solubility or dichloromethane (DCM) for phase separation in multi-step syntheses .
- pH adjustment : Neutralize excess acid with NaHCO₃ post-reaction to stabilize the hydroxylamine group .
Q. How to resolve contradictory data in NMR spectra indicating impurities or regioisomers?
- Methodological Answer :
- Advanced NMR techniques :
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and verify connectivity .
- NOESY : Detect spatial proximity of protons to confirm regiochemistry .
- Purification : Use preparative HPLC with a C18 column to isolate pure fractions .
Q. What strategies mitigate decomposition during long-term storage or biological assays?
- Methodological Answer :
- Stabilizers : Add antioxidants like butylated hydroxytoluene (BHT) at 0.1% w/w .
- Lyophilization : Convert to a stable lyophilized powder under vacuum to remove moisture .
- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC .
Q. How to design kinetic studies to assess enzyme inhibitory activity?
- Methodological Answer :
- Assay setup : Use fluorogenic substrates in buffer (pH 7.4) with varying inhibitor concentrations.
- Data analysis : Apply Michaelis-Menten kinetics using software like GraphPad Prism. For example, IC₅₀ values can be derived from nonlinear regression .
- Controls : Include positive controls (e.g., known inhibitors) and blank reactions to account for auto-hydrolysis .
Data Contradiction Analysis
Q. How to address unexpected byproducts in the synthesis of this compound?
- Methodological Answer :
- Hypothesis testing :
- Byproduct identification : Use LC-MS/MS to detect impurities (e.g., oxidation products like nitroso derivatives) .
- Mechanistic studies : Probe reaction intermediates via in situ IR spectroscopy to identify off-pathway steps .
- Process optimization : Adjust stoichiometry (e.g., excess hydroxylamine hydrochloride) to favor desired pathways .
Application-Oriented Questions
Q. How is this compound utilized in designing novel pharmaceuticals?
- Methodological Answer :
- Conjugation strategies : React with carbonyl compounds (e.g., ketones) to form oxime-linked prodrugs. For example, oxime ethers enhance metabolic stability .
- Targeted delivery : Use pyridinyl groups for metal coordination (e.g., Ru or Pt complexes) in anticancer agents .
Tables for Key Data
Q. Table 1: Common Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | 2-Pyridin-2-YL-ethyl bromide, NH₂OH·HCl, NaOH/EtOH, 0°C | 65–75 | |
| Nitro reduction | H₂ (1 atm), Pd-C, MeOH, RT | 80–85 |
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (D₂O) | Pyridinyl H: δ 7.8–8.3 (m); NH₂: δ 4.2 (s) | |
| ESI-MS | [M+H]⁺ = Calculated: 231.06; Observed: 231.05 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
